(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Overview
Description
The compound “(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE” is a synthetic organic molecule that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the cyclization of thioureas with α-haloketones or α-haloesters. For the specific compound , the synthetic route may involve the following steps:
Formation of Thiourea Intermediate: Reacting aniline derivatives with carbon disulfide and an alkyl halide to form the corresponding thiourea.
Cyclization: The thiourea intermediate is then cyclized with an α-haloketone or α-haloester under basic conditions to form the thiazolidinone ring.
Substitution Reactions: Further functionalization of the thiazolidinone ring can be achieved through substitution reactions with appropriate reagents.
Industrial Production Methods
Industrial production of thiazolidinones may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch and continuous flow synthesis, utilizing automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Thiazolidinones can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to form thiazolidines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolidinone core.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and antidiabetic agents.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of thiazolidinones involves their interaction with specific molecular targets and pathways. For example, some thiazolidinones have been shown to inhibit enzymes like cyclooxygenase (COX) or to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Studied for their antimicrobial and anticancer activities.
Oxazolidinones: Known for their antibacterial properties.
Uniqueness
The uniqueness of the compound “(2Z,5Z)-5-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE” lies in its specific substitution pattern and the potential biological activities associated with these substituents. The presence of methoxy and dimethylphenyl groups may impart unique properties compared to other thiazolidinones.
Properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-17-9-8-10-18(2)24(17)27-26-28(20-11-6-5-7-12-20)25(29)23(32-26)16-19-15-21(30-3)13-14-22(19)31-4/h5-16H,1-4H3/b23-16-,27-26? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVQEPYPKVCBKT-MLSYBWHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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